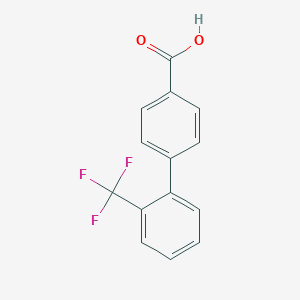

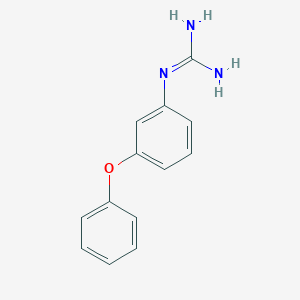

1-(3-Phenoxyphenyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Phenoxyphenyl)guanidine, also known as CPPG, is a guanidine derivative. It has a molecular weight of 227.27 . It has attracted attention as an NMDA receptor antagonist in various scientific fields.

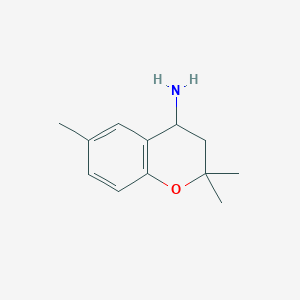

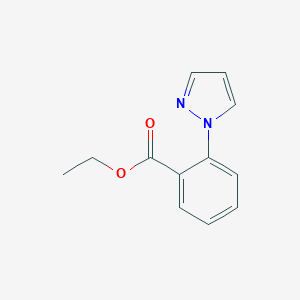

Molecular Structure Analysis

The molecular formula of 1-(3-Phenoxyphenyl)guanidine is C13H13N3O . The structure of guanidine derivatives can be analyzed using gas-phase equilibrium bond lengths .Chemical Reactions Analysis

Guanidine derivatives, including 1-(3-Phenoxyphenyl)guanidine, have been studied for their reactivity. For instance, guanidines can act as efficient chiral Brønsted base catalysts in enantioselective reactions .Physical And Chemical Properties Analysis

1-(3-Phenoxyphenyl)guanidine has a molecular weight of 227.27 . The guanidine group is typically a highly basic group .Aplicaciones Científicas De Investigación

Organocatalysis and Guanidine-Based Catalysts

Guanidines are versatile functional groups, and their planarity and high basicity make them excellent candidates for organocatalysis. Researchers have explored the use of guanidine derivatives as catalysts in various reactions, including asymmetric transformations. The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases and their application in organocatalysis .

One-Pot Synthesis Strategies

Recent advances include one-pot approaches for synthesizing diverse guanidines. For example, sequential reactions involving N-chlorophthalimide, isocyanides, and amines provide efficient access to N,N′-disubstituted guanidines .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-phenoxyphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWKTHBYXSAYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388367 |

Source

|

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenoxyphenyl)guanidine | |

CAS RN |

107771-82-4 |

Source

|

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)